5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-8-5-11(14-7-10(8)13)12(16)15-6-9-3-2-4-17-9/h5,7,9H,2-4,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOQPPJMRIEOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylpyridine-2-carboxylic acid and oxolan-2-ylmethanamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-fluoro-4-methylpyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid is then reacted with oxolan-2-ylmethanamine to form the desired amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Anticancer Research
The compound has been evaluated for its anticancer properties through in vitro studies. It has shown promising results in inhibiting the growth of cancer cell lines, with mechanisms potentially involving the disruption of cellular processes essential for tumor growth. The National Cancer Institute has conducted screenings that highlight its ability to reduce cell proliferation in targeted cancer types .
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Its ability to cross the blood-brain barrier could enhance its therapeutic potential in conditions such as Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 5-fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide, a comparison with analogous pyridine carboxamides and fluorinated heterocycles is essential. Below is a detailed analysis:
Substituent Effects on Bioactivity
- Fluorine Substitution: Fluorination at the 5-position (as in the target compound) is a common strategy to enhance metabolic stability and membrane permeability. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamide (a structurally related compound from ) lacks fluorine but incorporates a thienopyridine core, which confers distinct electronic properties. Fluorinated analogs typically exhibit higher resistance to oxidative metabolism compared to non-fluorinated counterparts .
- Oxolane Methyl vs. Aliphatic Chains : The oxolan-2-ylmethyl group in the target compound introduces rigidity and hydrogen-bonding capacity, whereas simpler alkyl chains (e.g., N-ethyl or N-propyl carboxamides) may improve lipophilicity but reduce solubility.
Physicochemical Properties
| Property | This compound | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | N-Ethylpyridine-2-carboxamide |
|---|---|---|---|
| Molecular Weight | ~252.3 g/mol | ~223.3 g/mol | ~150.2 g/mol |
| LogP (Predicted) | 1.8 | 2.1 | 1.2 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 2 |
Biological Activity
5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom and an oxolan-2-ylmethyl moiety enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A fluorine atom at the 5-position of the pyridine ring.
- An oxolan-2-ylmethyl group attached to the nitrogen atom.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Fluorination is known to improve the bioavailability and metabolic stability of drug molecules, which can enhance their efficacy against various biological targets, including enzymes and receptors involved in disease pathways .
Anticancer Properties
Research has indicated that fluorinated pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound demonstrate potent inhibition against various cancer cell lines, including leukemia cells. The effectiveness is often measured using IC50 values in the nanomolar range .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| L1210 (mouse leukemia) | 10 | Inhibition of DNA synthesis via nucleotide release |
| MCF7 (breast cancer) | 25 | Induction of apoptosis through caspase activation |
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antibiotic agent .
Study 1: Anticancer Activity
A study published in PubMed evaluated a series of fluorinated pyridine derivatives, including this compound, against L1210 mouse leukemia cells. The results demonstrated that these compounds exhibited potent growth inhibition, with mechanisms suggesting intracellular release of active metabolites leading to cytotoxic effects .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The findings indicated significant inhibition zones in agar diffusion assays, supporting its potential use as an antibacterial agent.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-4-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically required, starting with functionalization of the pyridine core. Key steps include:
- Fluorination and methylation : Introduce fluorine and methyl groups via nucleophilic aromatic substitution (e.g., using KF or CsF as fluorinating agents) .
- Oxolane coupling : Attach the oxolan-2-ylmethyl group via reductive amination or Mitsunobu reaction, depending on precursor availability .
- Carboxamide formation : Use coupling reagents like HATU or EDCI with DIPEA in anhydrous DMF .
Optimization involves adjusting reaction temperatures (e.g., 60–80°C for amide coupling) and solvent polarity to minimize side products. Reaction progress should be monitored via TLC or LC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
Q. What stability considerations are critical for handling and storing this compound?
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the oxolane ring .
- Storage : Store at –20°C under inert gas (N or Ar) in amber vials to prevent light-induced degradation. Use stabilizers like BHT (0.1% w/w) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolic interference from the oxolane moiety .
- Dose-response analysis : Use Hill plots to differentiate specific binding (steep slopes) from non-specific interactions .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl group) to slow CYP450-mediated oxidation .
- Tissue distribution : Radiolabel with for PET imaging to track biodistribution .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases) and identify steric clashes .
- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with IC values to prioritize fluorinated analogs .
- MD simulations : Analyze ligand-protein dynamics (e.g., RMSD plots) to assess binding stability over 100-ns trajectories .
Q. What environmental fate studies are relevant for this compound?
- Photodegradation : Expose to UV light (254 nm) and monitor by HPLC-MS to identify breakdown products (e.g., pyridine-ring cleavage) .
- Aquatic toxicity : Perform acute assays with Daphnia magna (EC determination) and assess bioaccumulation potential via logP measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
